![molecular formula C19H22N6O B6454728 1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole CAS No. 2549006-17-7](/img/structure/B6454728.png)
1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
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Description
1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C19H22N6O and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.18550935 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For instance, compound 13, a pyrazole derivative, displayed superior antipromastigote activity .
Biological Activity
1-Ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles and pyrazoles. Its unique structure integrates multiple heterocyclic rings, contributing to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Cyclocondensation : The reaction of hydrazines with diketones or other carbonyl compounds under optimized conditions.
- Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the purity and structure of the synthesized compound.
Technical Details
Parameter | Details |
---|---|
Molecular Formula | C₁₈H₁₈N₄O |
Key Functional Groups | Benzodiazole, Pyrazole |
Synthesis Method | Multi-step organic reactions |
Pharmacological Properties
The biological activity of this compound is linked to its interaction with various biological targets. Similar compounds have shown potential as:
- Anti-inflammatory Agents : Compounds in this class often exhibit significant anti-inflammatory activity. For instance, derivatives with similar structures have demonstrated IC50 values (the concentration required to inhibit 50% of the target) ranging from 71.11 to 81.77 μg/mL against COX enzymes .
- Analgesics : The analgesic properties are attributed to their ability to modulate pain pathways, with some pyrazole derivatives showing superior efficacy compared to traditional analgesics like diclofenac .
The mechanism of action for compounds like this compound typically involves:
- Inhibition of Enzymes : These compounds may act as inhibitors or modulators in various biochemical pathways related to inflammation and pain.
- Receptor Interaction : The interaction with specific receptors or enzymes can lead to alterations in cellular processes that are crucial for inflammation and pain response.
Case Studies
Recent studies have illustrated the efficacy of similar compounds:
- A study by Abdellatif et al. highlighted that several pyrazole derivatives exhibited high COX-2 inhibitory activity with selectivity indices indicating a preference for COX-2 over COX-1 .
- Another investigation showed that certain derivatives had minimal degenerative changes in histopathological examinations of rats’ organs, suggesting a favorable safety profile alongside their therapeutic effects .
Properties
IUPAC Name |
[2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-pyrazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-2-25-17-6-4-3-5-15(17)21-19(25)24-11-13-9-23(10-14(13)12-24)18(26)16-7-8-20-22-16/h3-8,13-14H,2,9-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERCYDLKACTYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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